molecular formula C15H13FO2 B3144108 2-(2-(4-Fluorobenzyl)phenyl)acetic acid CAS No. 543741-43-1

2-(2-(4-Fluorobenzyl)phenyl)acetic acid

Cat. No. B3144108
CAS RN: 543741-43-1
M. Wt: 244.26 g/mol
InChI Key: SUIOLLGUOHLBPS-UHFFFAOYSA-N
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Description

“2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is an organic compound with the CAS Number: 543741-43-1 . It has a molecular weight of 244.27 and its IUPAC name is this compound . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18) . This indicates that the compound has a benzyl group attached to a phenyl group, which is further attached to an acetic acid group. The fluorine atom is attached to the benzyl group.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the current literature.

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of 2-(2-(4-Fluorobenzyl)phenyl)acetic acid and its derivatives has been a subject of interest in the realm of organic chemistry, with applications extending to various fields including medicinal chemistry and material science. One study illustrates the synthesis and evaluation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups, highlighting its utility in carbohydrate chemistry. The Fsec group, which was synthesized in high yield, proved to be cleavable under mild basic conditions and stable under acidic conditions, making it a valuable tool in the synthesis of complex molecules like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Medicinal Chemistry and Drug Design

In the domain of medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. For instance, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and demonstrated moderate to excellent anti-inflammatory activity, suggesting their potential as lead compounds in the development of new anti-inflammatory drugs (Nakhostin et al., 2016).

Analytical Chemistry

This compound has also found utility as a derivatizing agent in analytical chemistry, aiding in the enantiomeric distinction and quantification of compounds. This application is exemplified in a study involving the synthesis of 2-fluoro-2-phenyl acetic acid, which was used to determine the enantiomeric excess of secondary alcohols through 19F NMR, showcasing the acid's role in enhancing analytical methodologies (Hamman, Barrelle, Tetaz, & Béguin, 1987).

Material Science and Electrochemistry

Beyond its applications in synthesis and medicinal chemistry, derivatives of this compound have been investigated in the field of material science. A notable study involves the electrochemical and theoretical examination of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, including 2-[(4-methylbenzoyl)amino]phenyl acetic acid derivatives. This research highlights the impact of such derivatives on enhancing the pseudocapacitance performance of poly orthoaminophenol films, with potential implications for supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIOLLGUOHLBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

[2-(4-fluoro-benzyl)-phenyl]-chloromethane (1 eq.), THF (1 L/mol), water (0.7 L/mol), Pd(OAc)2 (1.3 mol %), dppp (2.6 mol %) and sodium acetate (2.5 eq.) were placed in a inertized reactor. The reaction mixture is placed under a CO pressure of 4 bars and allowed to stir at 80° C. for 20 hours. The organic layer is separated and evaporated under pressure. Toluene (0.75 L/mol) is added to the residue and the carboxylic acid is extracted with a 2 N solution of sodium hydroxide (0.75 L/mol). The black particles of palladium are removed by filtration over Celite. The water layer is placed in a flask and acetic acid (0.9 L/mol) is added. The mixture is warmed up to 80° C. then allowed to spontaneously cool down. The crystallisation starts around 50° C. The crystals are filtered off at room temperature, washed with water and dried to give black [2-(4-fluoro-benzyl)-phenyl]-acetic acid (91%). Treatment of 5 g of black [2-(4-fluoro-benzyl)-phenyl]-acetic acid with charcoal in 25 ml of a mixture of acetic acid and water (7/3) allows the isolation of pure white crystals of [2-(4-fluoro-benzyl)-phenyl]-acetic acid. This step can be performed before the first addition of acetic acid.
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Synthesis routes and methods II

Procedure details

[2-(4-fluoro-benzyl)-phenyl]-acetonitrile is suspended in acetic acid (0.5 L/mol), water (0.3 L/mol) and sulphuric acid (0.35 L/mol). After 5 hours at reflux, the mixture is cooled down, water (1.2 L/mol) and dichloromethane (0.3 L/mol) are added. The organic extract is washed with water (1.3 L/mol) and sodium hydroxide 50% (0.15 L/mol). After stirring for 20 min., the aqueous layer is separated and washed with CH2Cl2 (0.1 L/mol) which is discarded. The aqueous layer is acidified with concentrated hydrochloric acid (2 eq.). The mixture is stirred during 3 hours, the precipitate is then filtered off and washed with water (0.1 L/mol). Yield: 74%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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